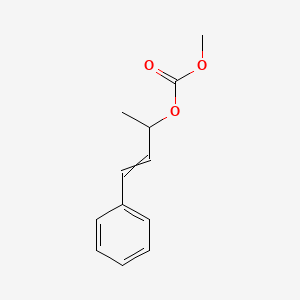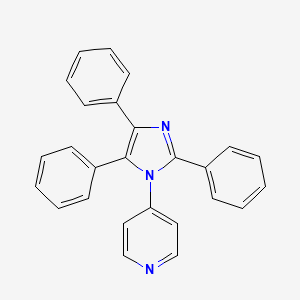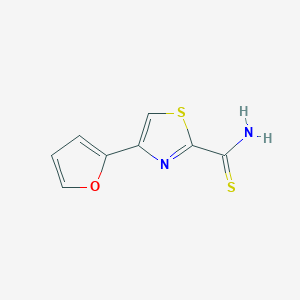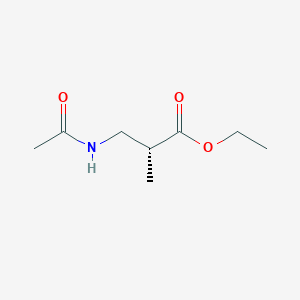![molecular formula C63H48Si2 B12608260 [(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane) CAS No. 874902-73-5](/img/structure/B12608260.png)
[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane) is a complex organic compound that belongs to the class of anthracene derivatives This compound is characterized by its unique structure, which includes a methylanthracene core linked to phenylene and triphenylsilane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane) typically involves multiple steps, starting with the preparation of the methylanthracene core This core is then functionalized with phenylene groups through a series of coupling reactions
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene compounds.
Scientific Research Applications
[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which [(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane) exerts its effects is primarily related to its ability to interact with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. Additionally, its photophysical properties allow it to participate in energy transfer processes, making it useful in applications like fluorescence microscopy and photodynamic therapy.
Comparison with Similar Compounds
[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane) can be compared with other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield.
Anthracene-9,10-diylbis(methylene)dimalonic acid: Used as a singlet oxygen probe.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups.
The uniqueness of [(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane) lies in its combination of anthracene, phenylene, and triphenylsilane groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
874902-73-5 |
|---|---|
Molecular Formula |
C63H48Si2 |
Molecular Weight |
861.2 g/mol |
IUPAC Name |
[3-[2-methyl-10-(3-triphenylsilylphenyl)anthracen-9-yl]phenyl]-triphenylsilane |
InChI |
InChI=1S/C63H48Si2/c1-47-42-43-60-61(44-47)63(49-25-23-39-57(46-49)65(53-32-14-5-15-33-53,54-34-16-6-17-35-54)55-36-18-7-19-37-55)59-41-21-20-40-58(59)62(60)48-24-22-38-56(45-48)64(50-26-8-2-9-27-50,51-28-10-3-11-29-51)52-30-12-4-13-31-52/h2-46H,1H3 |
InChI Key |
VSNTUKKUZUMPLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC(=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC(=CC=C8)[Si](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl-](/img/structure/B12608185.png)
![N-{[3-(5-Formylfuran-2-yl)phenyl]methyl}methanesulfonamide](/img/structure/B12608188.png)

![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B12608197.png)
![N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B12608198.png)
![3-[2-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12608200.png)


![Phenol, 2-[(1-phenyl-3-butenyl)amino]-](/img/structure/B12608225.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide](/img/structure/B12608233.png)

![2-[(tert-Butylperoxy)methyl]thiirane](/img/structure/B12608247.png)
![4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide](/img/structure/B12608254.png)
